molecular formula C22H28N4O2 B6771354 N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide

N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B6771354
M. Wt: 380.5 g/mol
InChI Key: LLEPXPKOLQQSOS-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide: is a complex organic compound featuring a cyclopropyl group, a pyrrolidine ring, and an oxadiazole ring

Properties

IUPAC Name

N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-22(15-6-3-2-4-7-15)12-11-17(14-22)26-13-5-8-18(26)21-24-19(25-28-21)20(27)23-16-9-10-16/h2-4,6-7,16-18H,5,8-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEPXPKOLQQSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N2CCCC2C3=NC(=NO3)C(=O)NC4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Construction of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Final Coupling Reaction: The final step involves coupling the pyrrolidine and oxadiazole intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclopropyl and oxadiazole-containing molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism by which N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-thiadiazole-3-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-triazole-3-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, may impart unique reactivity and biological activity compared to similar compounds with different heterocyclic rings.

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